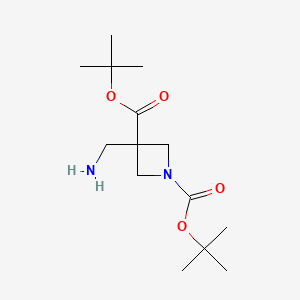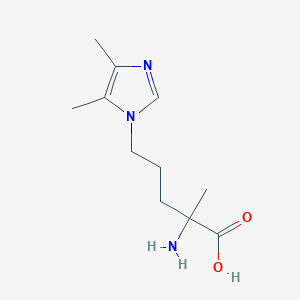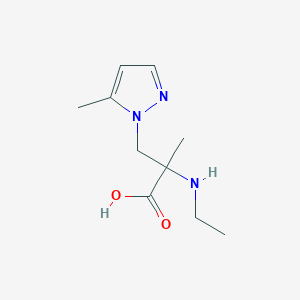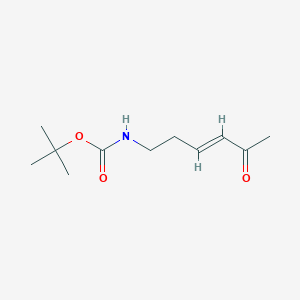![molecular formula C10H9N3O2 B13640061 1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound belongs to the pyrrolo[2,3-b]pyridine family, which is known for its diverse biological and medicinal properties. The presence of a nitroethenyl group in its structure makes it a valuable compound for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine typically involves the following steps:
-
Formation of the Pyrrolo[2,3-b]pyridine Core: : The core structure can be synthesized through cyclization reactions involving pyrrole and pyridine derivatives. Common reagents include acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
-
Introduction of the Nitroethenyl Group: : The nitroethenyl group can be introduced through a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions .
Industrial Production Methods
Industrial production of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as signal transduction, DNA replication, or protein synthesis.
Pathways Involved: It may modulate pathways such as the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in cell proliferation and differentiation.
Vergleich Mit ähnlichen Verbindungen
1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine can be compared with other similar compounds in the pyrrolo[2,3-b]pyridine family:
1H-pyrrolo[2,3-b]pyridine: Lacks the nitroethenyl group but shares the core structure.
Pyrrolopyrazine Derivatives: Contain a pyrazine ring in addition to the pyrrole ring and exhibit a wide range of biological activities.
Pyrrolopyridine Derivatives: Similar core structure with variations in substituents, leading to different biological and chemical properties.
These comparisons highlight the uniqueness of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine in terms of its specific functional groups and their impact on its chemical and biological behavior.
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
1-methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-8(4-6-13(14)15)9-3-2-5-11-10(9)12/h2-7H,1H3 |
InChI-Schlüssel |
RWKAGLUOUCGJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1N=CC=C2)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)






